N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
“N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a synthetic organic compound that belongs to the class of benzodioxine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” typically involves multi-step organic reactions. The starting materials might include oxan-4-yl derivatives, trifluoroethyl amines, and benzodioxine carboxylic acids. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the trifluoroethyl group.
Cyclization: reactions to form the benzodioxine ring.
Amidation: reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors: Interaction with specific receptors in biological systems.
Enzyme inhibition: Inhibiting the activity of certain enzymes.
Pathway modulation: Affecting biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzodioxine derivatives: Compounds with similar benzodioxine structures.
Trifluoroethyl amides: Compounds containing the trifluoroethyl amide group.
Uniqueness
“N-(Oxan-4-YL)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c17-16(18,19)10-20(11-5-7-22-8-6-11)15(21)14-9-23-12-3-1-2-4-13(12)24-14/h1-4,11,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKZPUPAQJCMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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